1,4-Thiazepan-3-one

Description

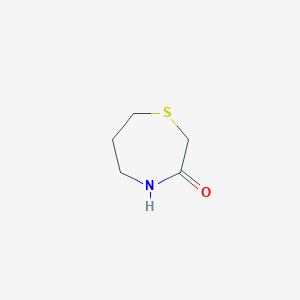

1,4-Thiazepan-3-one is a seven-membered heterocyclic compound containing one sulfur (S) and one nitrogen (N) atom within its ring structure. The molecule is characterized by a ketone group at the third position, contributing to its unique electronic and steric properties . It has garnered attention in medicinal chemistry due to its antimicrobial activity, particularly when hybridized with other sulfur-containing heterocycles such as triazoles, thiazolidinediones, and thiomorpholinones . Its structural flexibility allows for diverse derivatization, making it a scaffold of interest for drug discovery, especially in antimicrobial and anticancer research .

Propriétés

IUPAC Name |

1,4-thiazepan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLKVVKUFYPHQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Thiazepan-3-one can be synthesized through various methods. One common approach involves the cyclization of amino thiols with carbonyl compounds. For example, the reaction of 2-aminothiophenol with α-haloketones under basic conditions can yield this compound derivatives . Another method involves the use of microwave-assisted multicomponent reactions, which provide a green and efficient route to synthesize this compound derivatives with high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Thiazepan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazepane derivatives .

Applications De Recherche Scientifique

1,4-Thiazepan-3-one has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 1,4-thiazepan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Thiazolidine-2,4-Dione

- Structure : Five-membered ring with sulfur (S) and two ketone groups at positions 2 and 3.

- Key Features : Smaller ring size increases ring strain but enhances reactivity. The dual ketone groups improve hydrogen-bonding interactions with biological targets.

- Biological Activity : Primarily studied for antidiabetic (e.g., α-glucosidase inhibition) and anticancer properties. Derivatives show moderate antimicrobial activity but less potency compared to 1,4-thiazepan-3-one hybrids .

- Applications : Used in diabetes therapeutics and as a scaffold for anticancer agents .

Thiomorpholine-3-One

- Structure : Six-membered ring with S and N atoms and a ketone group at position 3.

- Key Features : Intermediate ring size balances stability and reactivity. The ketone enhances polarity, improving solubility.

- Biological Activity: Exhibits broad-spectrum antimicrobial activity, comparable to this compound derivatives.

- Applications : Focused on antimicrobial drug development .

1,4-Benzodioxin-Based Fused Thiadiazoles

- Structure : Fused heterocyclic systems combining 1,4-benzodioxin with 1,3,4-thiadiazole and 1,2,4-thiadiazole rings.

- Key Features : Extended π-conjugation and dual thiadiazole rings enhance binding affinity to enzymes like α-amylase and α-glucosidase.

- Applications : Targeted for diabetes management .

1,3-Oxazepine

- Structure : Seven-membered ring with oxygen (O) and N atoms.

- Key Features : Replacement of sulfur with oxygen reduces electronegativity, altering electronic distribution and target selectivity.

- Biological Activity : Primarily explored for anti-inflammatory and anticonvulsant properties, with minimal overlap in antimicrobial applications compared to this compound .

- Applications : Neuropharmacology and inflammation-related disorders .

Methyl 1,1-Dioxo-1,4-Thiazepane-6-Carboxylate

- Structure : Derivative of 1,4-thiazepane with a sulfone (dioxo) group and methyl ester at position 6.

- Key Features : Sulfone group enhances metabolic stability and bioavailability; ester moiety allows further functionalization.

- Biological Activity : Broader pharmaceutical applications, including anticancer and agrochemical uses, surpassing the parent compound’s scope .

- Applications : Versatile R&D applications in drug discovery and agrochemicals .

Comparative Data Table

Key Research Findings and Trends

- Structural Impact on Activity : Ring size and heteroatom identity critically influence bioactivity. For example, sulfur-containing compounds (this compound, thiomorpholine-3-one) outperform oxygen analogs (1,3-oxazepine) in antimicrobial contexts due to enhanced electrophilicity .

- Derivatization Potential: Functionalization of this compound (e.g., sulfonation in Methyl 1,1-dioxo derivatives) expands its utility beyond antimicrobials to agrochemicals and oncology .

- Therapeutic Niche : While fused thiadiazoles dominate antidiabetic research, this compound derivatives occupy a unique niche in antimicrobial development, with fewer off-target effects reported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.